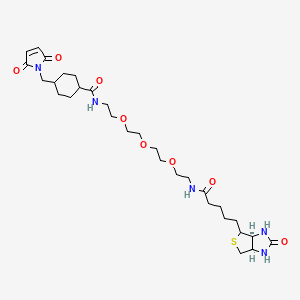
3-(1-Propylpiperidin-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Propylpiperidin-4-yl)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylpiperidin-4-yl)propanoic acid typically involves the alkylation of piperidine followed by carboxylation. One common method involves the reaction of 1-propylpiperidine with acrylonitrile to form 3-(1-Propylpiperidin-4-yl)propionitrile, which is then hydrolyzed to yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
3-(1-Propylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-(1-Propylpiperidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
作用机制
The mechanism of action of 3-(1-Propylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Bromopropionic acid: A similar compound with a bromine atom instead of the piperidine ring.
3-(2,5-Dichlorophenyl)propanoic acid: Contains a dichlorophenyl group instead of the piperidine ring
Uniqueness
3-(1-Propylpiperidin-4-yl)propanoic acid is unique due to its piperidine ring, which imparts specific chemical and biological properties. This structure allows it to interact with biological targets in ways that similar compounds without the piperidine ring cannot .
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-(1-propylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-2-7-12-8-5-10(6-9-12)3-4-11(13)14/h10H,2-9H2,1H3,(H,13,14) |
InChI 键 |
AGJMGAZPVCJFKZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(CC1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



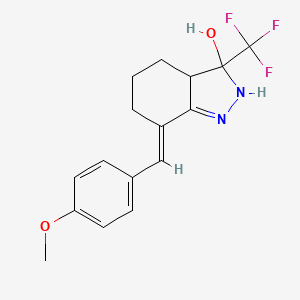
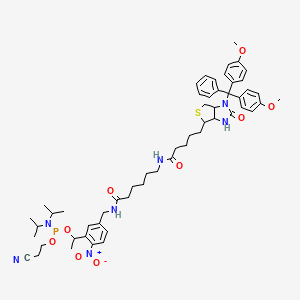
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
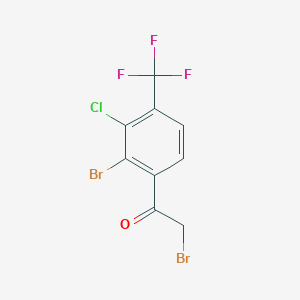
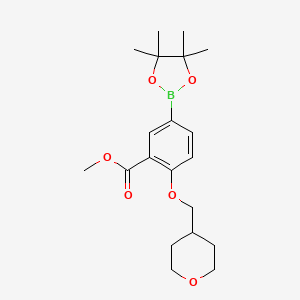
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13723483.png)
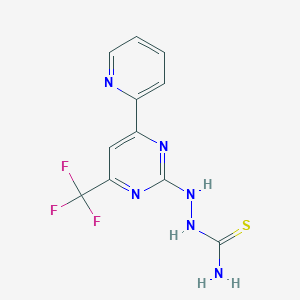
![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)

![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
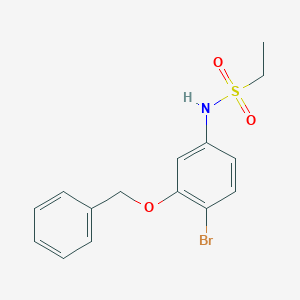
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
